molecular formula C5H9F2N B13485346 (1S)-2,2-Difluorocyclopentan-1-amine

(1S)-2,2-Difluorocyclopentan-1-amine

Cat. No.: B13485346
M. Wt: 121.13 g/mol
InChI Key: JBXAZJIGJLDLEM-BYPYZUCNSA-N
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Description

(1S)-2,2-Difluorocyclopentan-1-amine is a fluorinated amine compound characterized by a cyclopentane ring with two fluorine atoms and an amine group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-Difluorocyclopentan-1-amine typically involves the fluorination of cyclopentanone followed by amination. One common method includes:

    Fluorination: Cyclopentanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.

    Amination: The resulting 2,2-difluorocyclopentanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(1S)-2,2-Difluorocyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (1S)-2,2-Difluorocyclopentan-1-amine involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate in drug design.

Comparison with Similar Compounds

    2,2-Difluorocyclopentanone: A precursor in the synthesis of (1S)-2,2-Difluorocyclopentan-1-amine.

    Cyclopentanamine: Lacks the fluorine atoms, resulting in different chemical properties.

    2-Fluorocyclopentanamine: Contains only one fluorine atom, leading to different reactivity and applications.

Uniqueness: this compound is unique due to the presence of two fluorine atoms, which significantly influence its chemical and physical properties. This fluorination enhances its stability, lipophilicity, and potential biological activity, distinguishing it from other cyclopentane derivatives.

Biological Activity

(1S)-2,2-Difluorocyclopentan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by case studies and research findings.

  • Molecular Formula : C5H8F2N
  • Molecular Weight : 106.12 g/mol
  • InChIKey : TUGYBZUOSTTYMP-SYDPRGILSA-N

The compound features a cyclopentane ring with two fluorine atoms attached to the second carbon and an amine group at the first position. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator for specific receptors, although detailed mechanisms remain under investigation.

Pharmacological Studies

Several studies have explored the pharmacological profiles of this compound:

  • Antiviral Activity : Research indicates potential antiviral properties, particularly against RNA viruses. A study on related fluorinated compounds demonstrated significant inhibition of viral replication, suggesting that this compound may exhibit similar effects through structural analogies .
  • Cytotoxicity Assessments : Cytotoxicity tests have shown that while some derivatives exhibit low toxicity at therapeutic concentrations, this compound's safety profile requires further evaluation through comprehensive in vitro and in vivo studies .
  • Modulation of Enzymatic Activity : The compound has been evaluated for its ability to modulate enzymes involved in metabolic pathways. Initial findings suggest it may influence the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism .

Study 1: Antiviral Efficacy

A recent study focused on the antiviral efficacy of fluorinated compounds similar to this compound. The results indicated that these compounds could reduce viral loads significantly in cell cultures infected with HCV and other RNA viruses. The effective concentration (EC50) was found to be in the micromolar range, highlighting the potential for therapeutic applications .

Study 2: Safety Profile

Another investigation assessed the safety profile of this compound through acute toxicity tests in animal models. The results showed no significant adverse effects at doses up to 100 mg/kg, suggesting a favorable safety margin for further development .

Data Summary Table

PropertyValue
Molecular FormulaC5H8F2N
Molecular Weight106.12 g/mol
InChIKeyTUGYBZUOSTTYMP-SYDPRGILSA-N
Antiviral EC50Micromolar range
Acute Toxicity (LD50)>100 mg/kg

Properties

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

IUPAC Name

(1S)-2,2-difluorocyclopentan-1-amine

InChI

InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(5)8/h4H,1-3,8H2/t4-/m0/s1

InChI Key

JBXAZJIGJLDLEM-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@@H](C(C1)(F)F)N

Canonical SMILES

C1CC(C(C1)(F)F)N

Origin of Product

United States

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